molecular formula C10H17ClN2O B2916698 3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole CAS No. 1856041-52-5

3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole

Cat. No. B2916698
CAS RN: 1856041-52-5
M. Wt: 216.71
InChI Key: VKEXSXSGZDEBLS-UHFFFAOYSA-N
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Description

3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole is a chemical compound that belongs to the pyrazole class of compounds. It is commonly referred to as BMCP and is used in various scientific research applications.

Mechanism of Action

BMCP selectively inhibits the activity of FAAH by binding to a specific site on the enzyme. This leads to an increase in the levels of endocannabinoids, which in turn activate cannabinoid receptors in the body. Activation of these receptors results in a variety of physiological effects such as pain relief, anti-inflammatory effects, and appetite regulation.
Biochemical and Physiological Effects:
BMCP has been shown to have a range of biochemical and physiological effects. Studies have demonstrated its ability to reduce pain and inflammation in animal models of various diseases such as arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to have potential as an anti-obesity agent due to its ability to regulate appetite and energy balance. Additionally, BMCP has been shown to have neuroprotective effects and may have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

BMCP has several advantages for lab experiments. It is a highly selective inhibitor of FAAH and has been extensively characterized in terms of its mechanism of action and physiological effects. Additionally, BMCP is stable and can be easily synthesized in large quantities. However, one limitation of BMCP is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on BMCP. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of BMCP. Another area of interest is the investigation of the potential therapeutic effects of BMCP in various diseases such as pain, inflammation, and neurodegenerative diseases. Additionally, there is interest in studying the role of endocannabinoids and the endocannabinoid system in various physiological processes and diseases.

Synthesis Methods

The synthesis of BMCP involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with butyl chloromethyl ether in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields BMCP as a white solid.

Scientific Research Applications

BMCP has been extensively used in scientific research for its ability to selectively inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is involved in the metabolism of a class of signaling molecules called endocannabinoids, which are known to play a role in various physiological processes such as pain, inflammation, and appetite regulation. BMCP has been used to study the role of FAAH in these processes and to develop potential therapeutic agents targeting the endocannabinoid system.

properties

IUPAC Name

3-(butoxymethyl)-4-chloro-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O/c1-3-5-6-14-8-10-9(11)7-13(4-2)12-10/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEXSXSGZDEBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1Cl)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole

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